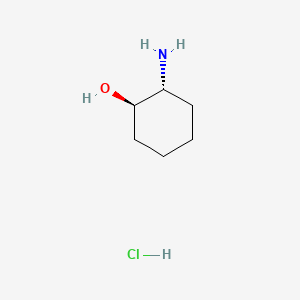
trans-2-Aminocyclohexanol hydrochloride
Übersicht
Beschreibung
Trans-2-aminocyclohexanol hydrochloride is a compound of interest in various fields of chemistry and pharmacology due to its potential as a building block for pharmaceuticals and its use in asymmetric catalysis. The compound is a derivative of 2-aminocyclohexanol, which can exist in enantiomerically pure forms and has been the subject of research for its applications in asymmetric synthesis and as a ligand in catalytic reactions .
Synthesis Analysis
The synthesis of trans-2-aminocyclohexanol and its derivatives has been explored through various methods. One approach involves the resolution of racemic 2-aminocyclohexanol derivatives using (R)- and (S)-mandelic acid, yielding enantiomers with high enantiomeric excess. This process includes debenzylation and derivatization steps to access a variety of substituted derivatives . Another method reported the synthesis of trans-4-aminocyclohexanol from 4-acetylaminophenol through hydrogenation, hydrolysis, and isomer separation, achieving a total yield of 45% . Additionally, the synthesis of trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid has been described, utilizing a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation .
Molecular Structure Analysis
The molecular structure of trans-2-aminocyclohexanol and its derivatives has been studied through various analytical techniques. X-ray crystallography has been used to determine the configuration of related compounds, such as trans-1,2-cyclohexanedicarboxylic acid . NMR spectroscopy has been employed to assign configurational and conformational structures of cis- and trans-2-amino-1-arylcyclohexanols, revealing that the major chair conformation for these compounds has an equatorial aryl group .
Chemical Reactions Analysis
Trans-2-aminocyclohexanol derivatives have been utilized in several chemical reactions. They have been applied as ligands in asymmetric catalysis, leading to products with high enantiomeric excess in reactions such as phenyl transfer to benzaldehydes and transfer hydrogenations of aryl ketones . Additionally, the synthesis of trans-3-(6-substituted-9-purinyl)cyclohexanols as adenosine deaminase inhibitors demonstrates the versatility of trans-2-aminocyclohexanol derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-2-aminocyclohexanol derivatives are crucial for their application in synthesis and catalysis. The resolution of racemic mixtures and the isolation of enantiomerically pure forms are important for their use in asymmetric reactions . The melting points and yields of these compounds, as well as their solubility and stability, are factors that influence their practical applications in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Conformational Switching and Molecular Switches :trans-2-Aminocyclohexanol hydrochloride has been utilized in the design of pH-induced conformational switching in molecular systems. Specifically, its protonation leads to significant conformational changes, which can trigger conformational switching in crown ethers and podands. This property is harnessed to create allosteric systems with negative cooperativity, offering promising applications in the development of molecular switches (Samoshin et al., 2004); (Brázdová et al., 2005).
Synthesis of Antidotes for Anticholinesterase Poisoning :The compound has been studied for its potential in the synthesis of antidotes for anticholinesterase poisoning. The preparation of its derivatives demonstrated protective effectiveness against toxins like sarin, highlighting its potential role in the development of chemical defense measures (Bannard & Parkkari, 1970).
Development of Pharmaceutical Intermediates :trans-2-Aminocyclohexanol hydrochloride serves as a precursor for the synthesis of various pharmaceutical intermediates. Its conversion to different derivatives demonstrates its versatility and utility in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer activity (Johnston et al., 1975).
Enzymatic Kinetic Resolution and Catalysis :The compound has been used in the resolution of racemic derivatives and as a ligand in asymmetric catalysis. This application is significant in producing optically active aminocyclohexanols, which are valuable in the synthesis of enantiomerically pure compounds (Schiffers et al., 2006).
Preparation of Enantiomerically Pure Derivatives :Studies have also focused on the preparation of enantiomerically pure trans-2-Aminocyclohexanols, essential in pharmaceutical research for developing drugs with specific stereochemical requirements. The scalability and efficiency of these processes have been a key area of research (Xue et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Aminocyclohexanol hydrochloride | |
CAS RN |
13374-31-7, 5456-63-3 | |
| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13374-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5456-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5456-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)